molecular formula C18H23N5O2 B14051209 Alogliptin(alogliptine, alogliptina)

Alogliptin(alogliptine, alogliptina)

Cat. No.: B14051209
M. Wt: 341.4 g/mol
InChI Key: LBAMNIHTUKUKJT-UHFFFAOYSA-N
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Description

Alogliptin, also known as alogliptine or alogliptina, is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus. Alogliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alogliptin involves several key steps. One common method starts with the condensation of 6-chloro-3-methyluracil and α-bromotoluoylnitrile to form a key intermediate. This intermediate then undergoes nucleophilic substitution with ®-3-aminopiperidine, followed by salt formation with benzoic acid to yield alogliptin .

Industrial Production Methods: Industrial production of alogliptin often employs environmentally friendly and cost-effective methods. For instance, a preparation method for an alogliptin intermediate, R-3-aminopiperidine dihydrochloride, involves Hoffmann rearrangement reactions under mild conditions using ethanol-water mixtures as solvents. This method is suitable for large-scale production due to its high yield and low cost .

Chemical Reactions Analysis

Types of Reactions: Alogliptin undergoes various chemical reactions, including condensation, nucleophilic substitution, and derivatization reactions. For example, it can react with ninhydrin and phenylacetaldehyde to form a fluorescent pyrrolidone derivative .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alogliptin has a wide range of scientific research applications:

Mechanism of Action

Alogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1). As a result, there is an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells. This leads to improved glycemic control .

Comparison with Similar Compounds

Alogliptin stands out for its high selectivity and bioavailability, making it a valuable option in the management of type 2 diabetes mellitus.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,15-16H,4,7-9,11-12,20H2,1H3

InChI Key

LBAMNIHTUKUKJT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N

Origin of Product

United States

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